Dihydroergotoxine Mesylate

Catalog No.
S527370
CAS No.
8067-24-1
M.F
C33H45N5O5
M. Wt
591.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydroergotoxine Mesylate

CAS Number

8067-24-1

Product Name

Dihydroergotoxine Mesylate

IUPAC Name

N-[2-hydroxy-7-(2-methylbutan-2-yl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C33H45N5O5

Molecular Weight

591.7 g/mol

InChI

InChI=1S/C33H45N5O5/c1-7-31(4,5)27-29(40)37-13-9-12-25(37)33(42)38(27)30(41)32(43-33,18(2)3)35-28(39)20-14-22-21-10-8-11-23-26(21)19(16-34-23)15-24(22)36(6)17-20/h8,10-11,16,18,20,22,24-25,27,34,42H,7,9,12-15,17H2,1-6H3,(H,35,39)

InChI Key

YLXBZBPHTNJZQE-UHFFFAOYSA-N

SMILES

Array

solubility

Partially soluble

Synonyms

Ergoloid Mesylates, Hydergine, Gerimal, Niloric, Redizork, CCK 179, CCK-179, CCK179

The exact mass of the compound Ergoloid Mesylates is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dihydroergotoxine Mesylate (CAS 8067-24-1), also known as ergoloid mesylates, is a highly standardized methanesulfonate salt mixture of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine (in a strict 1.5:2.5:1 ratio) [1]. As a widely utilized active pharmaceutical ingredient (API) and research biochemical, it functions primarily as an alpha-adrenergic antagonist and a partial dopamine and serotonin receptor agonist . From a procurement perspective, the mesylate salt form is prioritized for its stable crystalline structure, defined aqueous solubility, and established historical benchmark status in neurobiology and vascular pharmacology, making it the required material for reproducing legacy data and formulating stable liquid or sublingual dosages [1].

Substituting Dihydroergotoxine Mesylate with unhydrogenated parent ergot alkaloids (such as ergotoxine) or non-standardized single derivatives fundamentally compromises both safety and assay validity. Unhydrogenated ergotoxine exhibits severe peripheral vasoconstrictive toxicity (ergotism), whereas the dihydrogenated mesylate mixture eliminates this toxicity, acting instead as a vasodilator and neuroprotectant[1]. Furthermore, attempting to procure the free base form of dihydroergotoxine instead of the mesylate salt results in severe formulation failures; the free base is practically insoluble in water, preventing uniform dosing in aqueous biological assays and liquid formulations . Finally, utilizing single dihydrogenated alkaloids (e.g., only dihydroergocristine) breaks the synergistic 1.5:2.5:1 ratio, voiding comparability with decades of established in vivo neurochemical benchmarks [1].

Elimination of Vasoconstrictive Toxicity via Dihydrogenation

The dihydrogenation of the ergotoxine parent compounds to form Dihydroergotoxine Mesylate fundamentally alters its pharmacological safety profile. While unhydrogenated ergotoxine causes severe peripheral vasoconstriction and ischemic toxicity (ergotism), Dihydroergotoxine Mesylate completely eliminates this vasoconstrictive effect, shifting the mechanism to potent alpha-adrenoreceptor antagonism and vasodilation [1]. This structural modification is critical for procurement in cardiovascular and neurovascular research, as it allows for high-affinity receptor targeting without confounding ischemic tissue damage [1].

Evidence DimensionVasoconstrictive toxicity and receptor action
Target Compound DataEliminates vasoconstriction; acts as vasodilator and alpha-blocker
Comparator Or BaselineUnhydrogenated Ergotoxine (Potent peripheral vasoconstrictor; induces ergotism)
Quantified DifferenceComplete elimination of ischemic vasoconstriction in favor of vasodilation
ConditionsIn vivo vascular models and alpha-adrenergic receptor binding assays

Procurement of the dihydrogenated form is mandatory to study ergot-receptor interactions without inducing lethal or confounding ischemic toxicity in animal models.

Aqueous Solubility and Formulation Compatibility

The selection of the mesylate salt over the free base form is driven by strict solubility requirements in formulation workflows. Dihydroergotoxine Mesylate is soluble in water and yields a stable, mildly acidic profile (pH 4.2–5.2 in a 0.5% aqueous solution) . In contrast, the dihydroergotoxine free base is practically insoluble in aqueous media, which severely limits its use in injectable, sublingual, or uniform liquid dosing applications. Procuring the mesylate salt ensures immediate processability into physiological buffers without the need for harsh organic co-solvents .

Evidence DimensionAqueous solubility and pH stability
Target Compound DataSoluble in water; 0.5% solution yields pH 4.2–5.2
Comparator Or BaselineDihydroergotoxine Free Base (Practically insoluble in water)
Quantified DifferenceOrders of magnitude higher aqueous solubility enabling direct aqueous buffering
ConditionsStandard aqueous formulation and physiological pH buffers

The mesylate salt is required for reproducible dosing in aqueous biological assays and the manufacturing of stable liquid formulations.

Standardized Reproducibility in Neuroprotective Assays

Procuring the standardized 1.5:2.5:1 ratio of Ergoloid Mesylates guarantees 1:1 reproducibility with established neurobiology benchmarks. In primary neuronal cultures, Dihydroergotoxine Mesylate reliably reduces H2O2-induced reactive oxygen species (ROS) by 40–60% at concentrations of 1–10 µM. In aged rodent models, it consistently reduces cortical MAO-B activity by 30–40% and improves Morris water maze escape latency by 20–35% . Substituting this with uncalibrated ergot mixtures or single alkaloids introduces high variance, failing to replicate these precise, historically validated therapeutic windows.

Evidence DimensionROS reduction and MAO-B inhibition
Target Compound Data40–60% ROS reduction; 30–40% MAO-B reduction
Comparator Or BaselineNon-standardized ergot mixtures (Variable or absent benchmark parity)
Quantified DifferenceGuaranteed replication of established 40-60% ROS reduction metrics
ConditionsPrimary neuronal cultures (1-10 µM) and aged rodent models (0.1–1 mg/kg/day)

Using the exact standardized mesylate mixture is essential for validating neuroprotective efficacy against decades of established baseline data.

Neuroprotective and Cognitive Decline Modeling

Due to its validated ability to reduce cortical MAO-B activity and H2O2-induced ROS, this compound is the required standard for in vivo models evaluating age-related cognitive decline, dementia, and neuroprotection .

Vascular and Alpha-Adrenergic Receptor Assays

Its unique profile—acting as an alpha-adrenergic antagonist without the severe vasoconstrictive toxicity of parent ergot alkaloids—makes it an ideal candidate for studying vasodilation and peripheral vascular disease mechanisms [1].

Pharmaceutical Reference Standard and API Manufacturing

As the active ingredient in legacy formulations, the highly soluble mesylate salt is procured as a strict analytical reference standard for quality control and generic API formulation, ensuring batch-to-batch consistency in the 1.5:2.5:1 alkaloid ratio.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

591.34206955 Da

Monoisotopic Mass

591.34206955 Da

Boiling Point

Decomposes

Heavy Atom Count

43

Appearance

White to light yellow crystalline powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Drug Indication

It was labeled by the FDA for the treatment of symptoms of an idiopathic decline in the mental capacity not related to a potentially reversible condition as well as for age-related cognitive impairment. The prescription of this drug is conditioned to the corroboration that the patient is not suffering from a potentially reversible and treatable condition especially delirium and dementiform illness secondary to systemic disease, primary neurological disease or primary mood disturbance. To know more about the individual components of the ergoloid mixture, please visit [DB13345] and [DB11274]

Mechanism of Action

The general mechanism of action of ergoloid mesylate is the dual action of partial agonism/antagonism of adrenergic, dopaminergic and serotonergic receptors. The pharmacological activity is determined by the degree of activity of each component at the receptor site. To know more about the individual components of the ergoloid mixture, please visit [DB11275], [DB11274], [DB11273] and [DB13345].

Absorption Distribution and Excretion

The maximal plasma concentration of the components of the mixture of ergoloid mesylates is approximately 0.04 mcg/l. The analysis of the concentration of the major metabolites of each component indicates that all ergoloid mesylate are rapidly transformed after absorption. This finding is supported as they were found in one order of magnitude higher in concentration when compared to the original form. Ergoloid mesylate seems to have a very low absorption of only 25%. From this absorption by the GI tract, approximately 50% of the absorbed dose is eliminated by first-pass metabolism. After absorption, the maximal plasma concentration is attained after 3-4 hours and the oral bioavailability is very low. Simultaneous food ingestion has no effect on the extent of absorption but it does lower the absorption rate. To know more about the individual components of the ergoloid mixture, please visit [DB11274], [DB11273] and [DB13345].
The ergoloid mesylate mixture is mainly excreted via bile in feces. The ratio of the eliminated dose via urine after intravenous and oral administration is 8.4% and 2% respectively. Urinary excretion of the unchanged drug is very small and bile excretion is represented mainly by ergot metabolites conformed as conjugated compounds. To know more about the individual components of the ergoloid mixture, please visit [DB11274], [DB11273] and [DB13345].
The volume of distribution is about 2 L/kg. To know more about the individual components of the ergoloid mixture, please visit [DB11274] and [DB13345].
To know more about the individual components of the ergoloid mixture, please visit [DB11274] and [DB13345].

Metabolism Metabolites

Most of the metabolism of ergoloid mesylate is hepatic and it is performed very rapidly after absorption. After exposition in vitro, the major metabolites identified are hydroxy-dihydroergocornine, hydroxy-dihydroergocryptine and hydroxy-dihydroergocristine. All metabolic transformations seem to be related to the activity of the cytochrome CYP3A4. To know more about the individual components of the ergoloid mixture, please visit [DB11274], [DB11273] and [DB13345].

Biological Half Life

The reported plasma half-life of ergoloid mesylate is 3.5 hours while the terminal half-life is of 13 hours. To know more about the individual components of the ergoloid mixture, please visit [DB11274].

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
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